3-(1H-benzimidazol-2-ylamino)propan-1-ol
Overview
Description
3-(1H-benzimidazol-2-ylamino)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
A study conducted by Emmanuel Blas Patricio-Rangel et al. (2019) focused on the synthesis of Zn complexes derived from 2-(Aminomethyl)Benzimidazole, demonstrating their potential in Curtis reactions, which are essential for chemical synthesis and catalysis. This research sheds light on the structural and bonding characteristics of the synthesized complexes, highlighting their potential applications in designing new catalysts for organic synthesis (Patricio-Rangel et al., 2019).
Antiviral Properties
R. Srivastava et al. (2020) synthesized a series of alkylated benzimidazole derivatives and evaluated their anti-HIV, anti-YFV (Yellow Fever Virus), and broad-spectrum antiviral properties. This research highlights the significant role of substituent nature and position on the benzimidazole moiety in determining the antiviral effectiveness of the compounds. Among these, specific derivatives showed promising activity against HIV and YFV, suggesting their potential as lead compounds for developing new antiviral drugs (Srivastava et al., 2020).
DNA Interaction and Anticancer Activity
Another study by Anup Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes to explore their DNA binding capabilities and cytotoxicity against cancer cell lines. The research indicated that these complexes bind effectively with DNA through intercalation and demonstrate substantial cytotoxic effects, particularly against lung, breast, and cervical cancer cells. These findings suggest the potential of benzimidazole derivatives in cancer therapy, especially in designing metal-based drugs for targeted DNA interactions (Paul et al., 2015).
Anti-Inflammatory Applications
Prakash Prajapat and G. L. Talesara (2016) focused on the synthesis and anti-inflammatory screening of benzimidazole-linked derivatives. Their work involved developing novel compounds and evaluating their efficacy against carrageenan-induced paw edema in albino rats. Some synthesized derivatives exhibited significant anti-inflammatory activity, showcasing the therapeutic potential of benzimidazole derivatives in treating inflammation-related disorders (Prajapat & Talesara, 2016).
Crystal Engineering
The study by C. J. Matthews et al. (2003) utilized the protonated benzimidazole moiety as a synthon for crystal engineering, demonstrating its utility in constructing crystal lattices with desired properties. This research underscores the potential of benzimidazole derivatives in materials science, particularly in the development of new crystalline materials with specific functionalities (Matthews et al., 2003).
Future Directions
The future directions for research on 3-(1H-benzimidazol-2-ylamino)propan-1-ol and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Additionally, their potential applications in medicinal chemistry could be investigated .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-7-3-6-11-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5,14H,3,6-7H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJELUAPZTLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275185 | |
Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120161-08-2 | |
Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120161-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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